Bis{4-[(trimethylsilyl)oxy]phenyl}methanone
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Overview
Description
Bis{4-[(trimethylsilyl)oxy]phenyl}methanone: is an organic compound characterized by the presence of two trimethylsilyl groups attached to phenyl rings, which are further connected to a central methanone group. This compound is known for its unique chemical properties, including its stability and reactivity, making it a valuable substance in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis{4-[(trimethylsilyl)oxy]phenyl}methanone typically involves the reaction of 4-hydroxybenzophenone with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate silyl ether, which is then converted to the final product under controlled conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Bis{4-[(trimethylsilyl)oxy]phenyl}methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to the corresponding alcohols.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products: The major products formed from these reactions include quinones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: In chemistry, Bis{4-[(trimethylsilyl)oxy]phenyl}methanone is used as a precursor for the synthesis of more complex molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis .
Biology and Medicine: Its unique structure allows for the exploration of novel drug candidates .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for use in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of Bis{4-[(trimethylsilyl)oxy]phenyl}methanone involves its interaction with various molecular targets. The trimethylsilyl groups enhance the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions. The central methanone group plays a crucial role in its reactivity, facilitating the formation of various derivatives .
Comparison with Similar Compounds
- Bis(4-hydroxyphenyl)methanone
- Bis(4-methoxyphenyl)methanone
- Bis(4-aminophenyl)methanone
Comparison: Compared to these similar compounds, Bis{4-[(trimethylsilyl)oxy]phenyl}methanone is unique due to the presence of trimethylsilyl groups. These groups impart greater stability and reactivity, making it more versatile in various applications. The compound’s unique structure also allows for the exploration of novel chemical reactions and applications .
Properties
CAS No. |
61442-10-2 |
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Molecular Formula |
C19H26O3Si2 |
Molecular Weight |
358.6 g/mol |
IUPAC Name |
bis(4-trimethylsilyloxyphenyl)methanone |
InChI |
InChI=1S/C19H26O3Si2/c1-23(2,3)21-17-11-7-15(8-12-17)19(20)16-9-13-18(14-10-16)22-24(4,5)6/h7-14H,1-6H3 |
InChI Key |
FJYOSXAICCMZGF-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)O[Si](C)(C)C |
Origin of Product |
United States |
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